N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
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Formation of the Triazolothiadiazole Core: : This step involves the cyclization of 4-amino-3-mercapto-1,2,4-triazole with appropriate reagents to form the triazolothiadiazole core. Common reagents include α-bromodiketones, which facilitate the formation of the desired heterocyclic structure through intramolecular cyclization .
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Substitution Reactions: : The phenyl group is introduced through a substitution reaction, where the triazolothiadiazole core reacts with a halogenated benzene derivative under basic conditions.
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Acetylation: : The final step involves the acetylation of the phenyl-substituted triazolothiadiazole with 4-nitrophenoxyacetic acid, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl₃) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets .
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Biological Studies: : It serves as a probe in studying enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
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Industrial Applications: : The compound’s unique structure makes it useful in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolothiadiazole core can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and specificity.
Benzothiazole Derivatives: These compounds also contain a sulfur and nitrogen heterocycle but have different pharmacological profiles.
Uniqueness
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique electronic properties and biological activities. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N6O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H14N6O4S/c1-11-20-21-18-23(11)22-17(29-18)12-2-4-13(5-3-12)19-16(25)10-28-15-8-6-14(7-9-15)24(26)27/h2-9H,10H2,1H3,(H,19,25) |
InChI Key |
CDHGTIHYZJDCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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